[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their unique structural features, which include a fused triazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the desired compound with good yields . Another approach involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests their potential adaptation for industrial-scale production. The use of microwave-assisted synthesis and catalyst-free conditions can be particularly advantageous for large-scale manufacturing due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in various functionalized derivatives of the original compound .
Scientific Research Applications
Chemistry: In organic synthesis, [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde serves as a versatile building block for the construction of more complex heterocyclic systems. Its ability to undergo various chemical transformations makes it valuable for developing new synthetic methodologies .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. Its derivatives have demonstrated antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural features contribute to the development of materials with desirable properties such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . For example, its role as an enzyme inhibitor can be exploited in the treatment of diseases where overactive enzymes play a critical role .
Comparison with Similar Compounds
[1,2,4]triazolo[1,5-a]pyridine: Another member of the triazolopyridine family, known for its biological activity and synthetic utility.
[1,2,3]triazolo[1,5-a]pyrazine: A related compound with applications in medicinal chemistry and material science.
[1,2,3]triazolo[1,5-a]pyrimidine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde stands out due to its specific structural features and reactivityCompared to its analogs, it offers distinct advantages in terms of synthetic accessibility and versatility .
Properties
CAS No. |
22713-76-4 |
---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.1 |
Purity |
95 |
Origin of Product |
United States |
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